molecular formula C12H18N2O4 B586830 Maltosine CAS No. 121502-04-3

Maltosine

Cat. No.: B586830
CAS No.: 121502-04-3
M. Wt: 254.286
InChI Key: XREGTYIADDPJMA-VIFPVBQESA-N
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Chemical Reactions Analysis

Maltosine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly with other amino acids and peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Maltosine has a wide range of scientific research applications:

Mechanism of Action

Maltosine exerts its effects primarily through its metal-chelating properties. It binds to metal ions, forming stable complexes that can be transported and excreted from the body. This mechanism is particularly useful in treating metal ion storage diseases, where excess metal ions need to be removed from the body .

Comparison with Similar Compounds

Maltosine is similar to other Maillard reaction products such as pyrraline, MG-H1, and CML. it is unique due to its specific formation conditions and its potent metal-chelating properties . Other similar compounds include:

This compound’s uniqueness lies in its specific formation conditions and its high affinity for metal ions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREGTYIADDPJMA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857952
Record name 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121502-04-3
Record name 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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